molecular formula C7H7IN4 B11750034 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11750034
M. Wt: 274.06 g/mol
InChI Key: WLZXGEYAWKGSAN-UHFFFAOYSA-N
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Description

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a series of reactions including condensation, cyclization, and iodination . The reaction conditions often involve the use of solvents like acetic anhydride and pyridine, with refluxing for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to improve efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic or optical characteristics .

Properties

Molecular Formula

C7H7IN4

Molecular Weight

274.06 g/mol

IUPAC Name

2-iodo-7-methylpyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C7H7IN4/c1-4-2-6(9)10-7-3-5(8)11-12(4)7/h2-3H,1H3,(H2,9,10)

InChI Key

WLZXGEYAWKGSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)I)N

Origin of Product

United States

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